Acoramidis Acoramidis Acoramidis is a potent, highly selective, orally bioavailable transthyretin (TTR) stabilizer with potential disease-modifying activity. Upon oral administration, acoramidis binds to and stabilizes transthyretin (TTR), thereby preventing tetramer dissociation into monomers. This prevents misfolding of the TTR protein and inhibits the formation of TTR amyloid fibrils and the subsequent deposition of these insoluble protein clusters in the heart and peripheral nerves. TTR is a 127 amino acid transport protein for thyroxine and retinol and is secreted by the liver into the blood. The accumulation of TTR amyloid fibrils may result in thickening and stiffening of the ventricular wall, leading to heart failure.
Brand Name: Vulcanchem
CAS No.: 1446711-81-4
VCID: VC0517457
InChI: InChI=1S/C15H17FN2O3/c1-9-12(10(2)18-17-9)4-3-7-21-14-8-11(15(19)20)5-6-13(14)16/h5-6,8H,3-4,7H2,1-2H3,(H,17,18)(H,19,20)
SMILES: CC1=C(C(=NN1)C)CCCOC2=C(C=CC(=C2)C(=O)O)F
Molecular Formula: C15H17FN2O3
Molecular Weight: 292.30 g/mol

Acoramidis

CAS No.: 1446711-81-4

Cat. No.: VC0517457

Molecular Formula: C15H17FN2O3

Molecular Weight: 292.30 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Acoramidis - 1446711-81-4

Specification

CAS No. 1446711-81-4
Molecular Formula C15H17FN2O3
Molecular Weight 292.30 g/mol
IUPAC Name 3-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy]-4-fluorobenzoic acid
Standard InChI InChI=1S/C15H17FN2O3/c1-9-12(10(2)18-17-9)4-3-7-21-14-8-11(15(19)20)5-6-13(14)16/h5-6,8H,3-4,7H2,1-2H3,(H,17,18)(H,19,20)
Standard InChI Key WBFUHHBPNXWNCC-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1)C)CCCOC2=C(C=CC(=C2)C(=O)O)F
Canonical SMILES CC1=C(C(=NN1)C)CCCOC2=C(C=CC(=C2)C(=O)O)F
Appearance Solid powder

Introduction

Chemical Properties and Structure

Molecular Composition

Acoramidis is a small molecule with the chemical formula C₁₅H₁₇FN₂O₃ and a molar mass of 292.310 g·mol⁻¹ . The hydrochloride salt form (acoramidis hydrochloride) has the formula C₁₅H₁₈ClFN₂O₃ with a corresponding molecular weight of 328.76 g/mol . Structurally, the IUPAC name for acoramidis is 3-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy]-4-fluorobenzoic acid .

Structural Features

Acoramidis features a pyrazole ring with two methyl substituents connected via a propoxy linker to a fluorobenzoic acid moiety . This specific structural arrangement enables the compound to interact effectively with the transthyretin protein. The drug's structure was purposefully designed to mimic the protective effects of the naturally occurring T119M mutation in the transthyretin protein .

Alternative Designations

The compound has been known by several synonyms during its development:

  • AG10 (investigational designation)

  • AG-10 hydrochloride

  • Acoramidis hydrochloride

Medical Uses and Indications

Approved Therapeutic Applications

Acoramidis is specifically indicated for the treatment of cardiomyopathy associated with wild-type or variant transthyretin-mediated amyloidosis (ATTR-CM) in adults . The medication is approved to reduce cardiovascular death and cardiovascular-related hospitalization in this patient population.

Understanding Transthyretin Amyloid Cardiomyopathy

ATTR-CM is characterized by the pathological deposition of transthyretin protein in the heart muscle, leading to stiffening of the cardiac walls and impaired left ventricular relaxation and filling . As the disease progresses, cardiac function deteriorates, ultimately resulting in heart failure.

The condition exists in two distinct forms:

  • Hereditary ATTR-CM (hATTR-CM): Associated with genetic variants in the transthyretin gene and often runs in families

  • Wild-type ATTR-CM (wATTR-CM): Occurs without genetic variants in the transthyretin gene, generally affecting older adults

Mechanism of Action

Transthyretin Stabilization

Acoramidis functions as a near-complete (>90%) transthyretin stabilizer . By binding to the thyroxine-binding sites of the transthyretin tetramer, the drug prevents the dissociation of the protein into monomers that would otherwise misfold and aggregate to form amyloid fibrils.

Biomimetic Design Approach

The development of acoramidis was inspired by the protective T119M mutation in the transthyretin gene, which has been observed to prevent amyloid formation even in the presence of other destabilizing mutations . This biomimetic approach represents a rational drug design strategy targeting the fundamental pathophysiological mechanism of ATTR-CM.

Clinical Evidence

ATTRibute-CM Phase 3 Trial

The efficacy and safety of acoramidis were rigorously evaluated in the ATTRibute-CM trial, a randomized, double-blind, placebo-controlled phase 3 study conducted over 30 months . This pivotal trial enrolled 632 participants with ATTR-CM and assessed a hierarchical, sequentially analyzed combined endpoint comprising:

  • All-cause mortality (ACM)

  • Frequency of cardiovascular-related hospitalization (CVH)

  • Change from baseline in NT-proBNP (N-terminal pro-B-type natriuretic peptide)

  • Change from baseline in 6-minute walk distance (6MWD)

The results demonstrated that acoramidis significantly improved this composite endpoint compared to placebo.

Open-Label Extension Study

Following completion of the ATTRibute-CM trial, eligible participants were invited to enroll in an open-label extension (OLE) study. Of the 632 participants in the original trial, 438 completed treatment, and 389 enrolled in the OLE . This extension study provided valuable insights into the long-term efficacy and safety of acoramidis.

In the OLE, participants were divided into two groups:

  • Continuous acoramidis (n=263): Participants who received acoramidis throughout the original trial and continued on the drug

  • Placebo to acoramidis (n=126): Participants who initially received placebo and were subsequently switched to acoramidis

Efficacy Outcomes

Primary Clinical Endpoints

The extended analysis through 42 months revealed compelling evidence of acoramidis's clinical benefits:

Clinical EndpointHazard Ratio (95% CI)Statistical Significance
ACM or first CVH0.57 (0.46-0.72)p<0.0001
ACM alone0.64 (0.47-0.88)Statistically significant
First CVH alone0.53 (0.41-0.69)Statistically significant

These results translate to a 43% reduction in the risk of all-cause mortality or first cardiovascular-related hospitalization, a 36% reduction in all-cause mortality alone, and a 47% reduction in first cardiovascular-related hospitalization alone with continuous acoramidis treatment .

Secondary and Exploratory Endpoints

Beyond the primary outcomes, acoramidis demonstrated favorable effects on several important secondary and exploratory endpoints:

Special Population Analyses

In a pre-specified Cochran-Mantel-Haenszel sensitivity analysis applied to the entire intention-to-treat population of the study (N=632), acoramidis significantly reduced all-cause mortality (p=0.04) .

Additionally, among participants with Stage 4 chronic kidney disease (N=21), acoramidis treatment was associated with a 25% relative risk reduction in deaths at Month 30, suggesting potential benefits in this high-risk subgroup .

Administration and Dosing

Acoramidis is administered orally , enhancing convenience for patients requiring long-term therapy. The medication belongs to the drug class of amyloidogenesis suppressants , reflecting its mechanism of preventing pathological protein aggregation.

Regulatory Status and Availability

Acoramidis has received regulatory approval in major pharmaceutical markets:

  • United States: Approved in November 2024 under the brand name Attruby

  • European Union: Approved in February 2025

These regulatory milestones mark significant advancements in expanding the therapeutic armamentarium for ATTR-CM, a condition with limited treatment options.

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